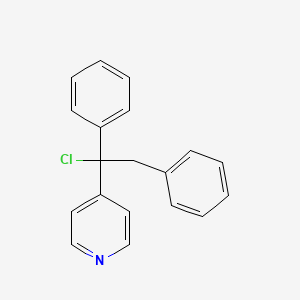
4-(1-Chloro-1,2-diphenylethyl)pyridine
Vue d'ensemble
Description
“4-(1-Chloro-1,2-diphenylethyl)pyridine” is a chemical compound with the molecular formula C25H20ClN . It has a molecular weight of 369.89 .
Synthesis Analysis
The synthesis of pyridine derivatives like “4-(1-Chloro-1,2-diphenylethyl)pyridine” can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “4-(1-Chloro-1,2-diphenylethyl)pyridine” contains a total of 39 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 Pyridine .Applications De Recherche Scientifique
Analytical Characterization
- Substances with the diphenylethylamine nucleus, such as 4-(1-Chloro-1,2-diphenylethyl)pyridine, have been studied for their dissociative properties and are sold as 'research chemicals' online. Analytical characterizations have included high-resolution electrospray mass spectrometry, liquid chromatography ESI-MS/MS, and other methods to differentiate between isomeric compounds. For example, diphenidine (a related compound) has been shown to reduce N-methyl-D-aspartate-mediated field excitatory postsynaptic potentials, highlighting NMDA receptor activity (Wallach et al., 2015).
Chemical Synthesis and Structure
- The synthesis and structural analysis of compounds structurally similar to 4-(1-Chloro-1,2-diphenylethyl)pyridine have been extensively studied. For instance, various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have been prepared from 3-amino-5-arylpyrazoles and α-cyanochalcones. Studies like these often involve NMR, X-ray diffraction, and other spectroscopic techniques to understand the molecular structure and properties of these compounds (Quiroga et al., 1999).
Kinetic Studies
- Kinetic studies have been conducted on compounds similar to 4-(1-Chloro-1,2-diphenylethyl)pyridine. For example, the kinetics of reactions involving diphenyl chlorophosphate and pyridine derivatives have been studied to understand the formation of ionic intermediates in organic phases. Such studies provide insights into reaction mechanisms and the properties of various substituents on pyridine rings (Anishchenko et al., 2012).
Photophysical Properties
- Research has been conducted on the photophysical properties of compounds with structural similarities to 4-(1-Chloro-1,2-diphenylethyl)pyridine. Studies have focused on understanding the fluorescence, quantum yield, and radiative decay rate of these compounds, which are influenced by solvent polarity. These investigations are crucial for applications in fluorescence-based sensors and other photonic devices (Rotkiewicz et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
4-(1-chloro-1,2-diphenylethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN/c20-19(17-9-5-2-6-10-17,18-11-13-21-14-12-18)15-16-7-3-1-4-8-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAMTZKVRUKIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloro-1,2-diphenylethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea](/img/structure/B3317151.png)
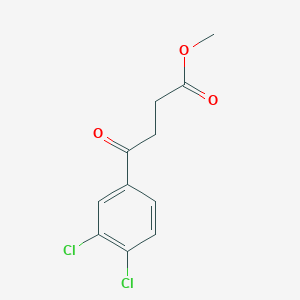

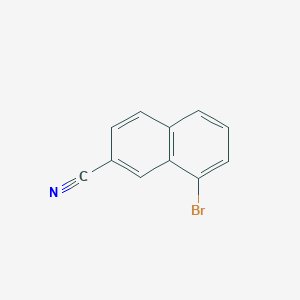
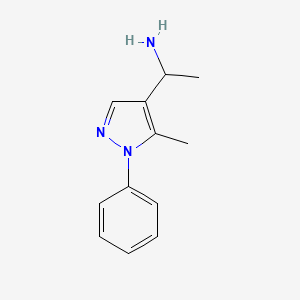
![1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B3317172.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3317188.png)
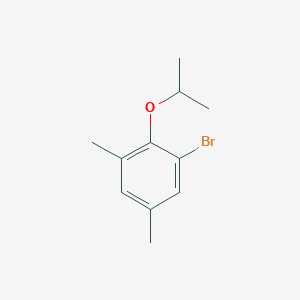
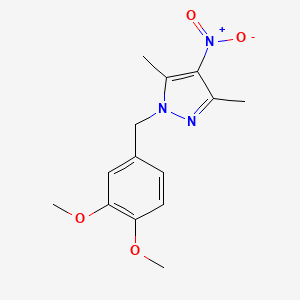

![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B3317238.png)

![methyl 2-[(3S)-piperidin-3-yl]acetate](/img/structure/B3317250.png)